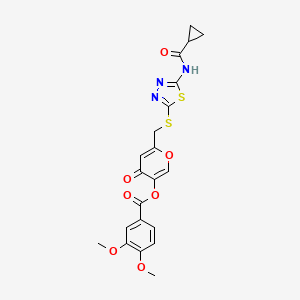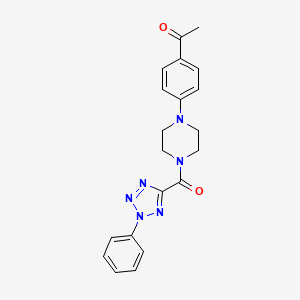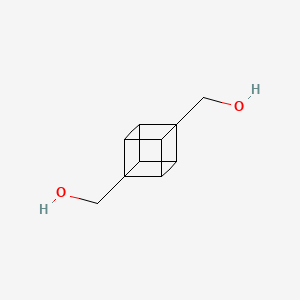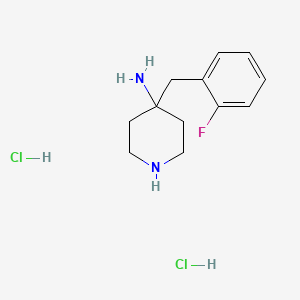
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate is a complex organic molecule with potential applications in various scientific fields. It possesses unique structural features that make it an interesting subject for research in synthetic chemistry, pharmacology, and material science.
Synthetic Routes and Reaction Conditions:
Step 1: Formation of the 5-(cyclopropanecarboxamido)-1,3,4-thiadiazole core. This is typically achieved through cyclization reactions involving thiourea derivatives and appropriate carboxylic acid derivatives under acidic conditions.
Step 2: Synthesis of the 4-oxo-4H-pyran moiety, often via the aldol condensation of acetyl acetone with an aldehyde, followed by cyclization.
Step 3: Thiolation process where the thiadiazole core is linked to the pyran ring through a thioether bond using thiol reagents in the presence of a catalyst.
Step 4: Esterification of the pyran ring with 3,4-dimethoxybenzoic acid using classic esterification techniques such as the Fischer esterification in the presence of acidic catalysts.
Industrial Production Methods: For large-scale production, each step must be optimized for yield and purity, often involving:
Continuous flow reactors for better temperature and pressure control.
Use of high-efficiency catalysts and solvents.
Implementation of green chemistry principles to minimize waste and reduce environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions at the sulfur atom or the pyran ring, leading to sulfoxides or pyran epoxides, respectively.
Reduction: Reductive processes may target the carbonyl groups, converting them into alcohols.
Substitution: Nucleophilic substitution can occur at the carbonyl carbon in the ester group or at the thiadiazole ring.
Common Reagents and Conditions:
Oxidation with agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction using sodium borohydride or lithium aluminum hydride.
Substitution reactions employing alkyl halides or nucleophilic bases.
Major Products Formed:
Sulfoxides or sulfones from oxidation.
Alcohols from reduction of carbonyl groups.
Substituted derivatives at various positions on the molecule.
In Chemistry:
Used as a precursor for synthesizing more complex molecules.
Employed in studying reaction mechanisms of thiadiazole derivatives.
In Biology and Medicine:
Potential as an antibacterial or antifungal agent due to the presence of the thiadiazole moiety.
Investigated for anti-inflammatory properties.
In Industry:
Possible use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
When compared with other thiadiazole derivatives or pyran-based compounds, 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate stands out due to its combined structural motifs, which confer unique properties:
Thiadiazole Derivatives: Known for their antimicrobial and anti-inflammatory activities.
Pyran Compounds: Often used in materials science for their stability and electronic properties.
Comparison with Similar Compounds
5-(Cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl thiomethyl derivatives.
4-oxo-4H-pyran compounds with various ester groups.
3,4-dimethoxybenzoate esters of different heterocyclic compounds.
Properties
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O7S2/c1-28-15-6-5-12(7-16(15)29-2)19(27)31-17-9-30-13(8-14(17)25)10-32-21-24-23-20(33-21)22-18(26)11-3-4-11/h5-9,11H,3-4,10H2,1-2H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHHRBKTWBPNMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 3-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate](/img/structure/B2789751.png)

![1-[4-Bromo-2-(difluoromethyl)phenyl]piperidine](/img/structure/B2789753.png)

![N,6-bis(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2789757.png)
![2-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenoxy]acetic acid](/img/structure/B2789758.png)
![4-cyclobutyl-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2789762.png)
![N-(3-fluorophenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2789763.png)
![Methyl-[2-(tetrahydro-pyran-2-YL)-ethyl]-amine hydrochloride](/img/structure/B2789764.png)

![N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-benzylethanediamide](/img/structure/B2789767.png)
![3-(4-Chlorophenyl)-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2789771.png)
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B2789772.png)
![8-phenoxy-4-[(E)-2-phenylethenyl]-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2789773.png)
